molecular formula C14H12ClFN2OS B4930498 2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide

Cat. No. B4930498
M. Wt: 310.8 g/mol
InChI Key: IPRNNNRAJMSBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is expressed in many tissues, including the lungs, pancreas, and sweat glands. CFTRinh-172 has been widely used in scientific research to study the function and regulation of CFTR, as well as to develop new therapies for cystic fibrosis.

Mechanism of Action

2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide acts as a potent and selective inhibitor of CFTR by binding to a specific site on the protein and blocking chloride ion transport. The exact mechanism of action is not fully understood, but it is thought to involve the stabilization of a closed conformation of the CFTR channel. 2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide has been shown to be effective in inhibiting CFTR activity in various cell types and animal models.
Biochemical and Physiological Effects:
2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide has been shown to have several biochemical and physiological effects, including:
1. Inhibition of CFTR-mediated chloride ion transport in various tissues, including the lungs, pancreas, and sweat glands.
2. Reduction of airway surface liquid volume and mucus viscosity in cystic fibrosis patients.
3. Alteration of ion transport and fluid secretion in other tissues, such as the intestine and kidney.

Advantages and Limitations for Lab Experiments

2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide has several advantages and limitations for use in lab experiments. Some of the key advantages include:
1. High potency and selectivity for CFTR inhibition, allowing for precise modulation of CFTR activity.
2. Availability of commercial sources and established synthesis methods, making it easily accessible to researchers.
3. Compatibility with various experimental techniques, such as patch-clamp electrophysiology and fluorescence microscopy.
Some of the limitations of 2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide include:
1. Limited solubility in aqueous solutions, requiring the use of organic solvents or other solubilization methods.
2. Potential off-target effects on other ion channels or transporters, particularly at high concentrations.
3. Variable effects depending on the specific cell type or experimental conditions, highlighting the importance of careful optimization and validation of experimental protocols.

Future Directions

There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide and its applications. Some of the key areas of focus include:
1. Development of new CFTR inhibitors with improved potency, selectivity, and pharmacokinetic properties for use in clinical trials.
2. Optimization of CFTR inhibition strategies for specific disease indications, such as cystic fibrosis and secretory diarrhea.
3. Elucidation of the molecular mechanisms underlying CFTR inhibition by 2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide and other inhibitors, using structural and biophysical techniques.
4. Identification of new targets and pathways involved in CFTR regulation and function, using genome-wide screening and other approaches.
In conclusion, 2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide is a small molecule inhibitor of the CFTR protein that has been widely used in scientific research to study the function and regulation of CFTR, as well as to develop new therapies for cystic fibrosis. Its potency, selectivity, and compatibility with various experimental techniques make it a valuable tool for investigating ion channel physiology and developing new treatments for diseases caused by ion transport defects.

Synthesis Methods

2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2004. The synthesis method involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfide to form the thiol intermediate, which is then reacted with 3-pyridineacetamide to form the final product. The purity and identity of 2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)thio]-N-3-pyridinylacetamide has been used extensively in scientific research to study the function and regulation of CFTR. Some of the key applications include:
1. Investigating the role of CFTR in various physiological processes, such as airway surface liquid regulation, pancreatic secretion, and sweat production.
2. Developing new therapies for cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene that lead to impaired chloride ion transport and mucus buildup in various organs.
3. Studying the pharmacology of CFTR inhibitors and their potential use in combination with other drugs to treat cystic fibrosis and other diseases.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2OS/c15-12-4-1-5-13(16)11(12)8-20-9-14(19)18-10-3-2-6-17-7-10/h1-7H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRNNNRAJMSBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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